molecular formula C28H52O4 B14436202 3,5-Dioxooctacosanoic acid CAS No. 77787-86-1

3,5-Dioxooctacosanoic acid

Cat. No.: B14436202
CAS No.: 77787-86-1
M. Wt: 452.7 g/mol
InChI Key: HXPGIPMTNFRVHW-UHFFFAOYSA-N
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Description

3,5-Dioxooctacosanoic acid is a long-chain fatty acid derivative characterized by a 28-carbon backbone (octacosanoic acid) with ketone groups at the 3rd and 5th positions. The presence of two ketone groups introduces polarity and reactivity, distinguishing it from saturated fatty acids. Such compounds are often studied for their roles in lipid metabolism, surfactant applications, or as intermediates in organic synthesis .

Properties

CAS No.

77787-86-1

Molecular Formula

C28H52O4

Molecular Weight

452.7 g/mol

IUPAC Name

3,5-dioxooctacosanoic acid

InChI

InChI=1S/C28H52O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-26(29)24-27(30)25-28(31)32/h2-25H2,1H3,(H,31,32)

InChI Key

HXPGIPMTNFRVHW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)CC(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dioxooctacosanoic acid typically involves the oxidation of octacosanoic acid derivatives. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions. The reaction is usually carried out in a solvent like acetone or dichloromethane at controlled temperatures to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of 3,5-Dioxooctacosanoic acid may involve more scalable and cost-effective methods. Catalytic oxidation using metal catalysts such as palladium or platinum in the presence of oxygen can be employed. This method offers better control over the reaction conditions and yields higher purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3,5-Dioxooctacosanoic acid undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the keto groups to hydroxyl groups, forming diols.

    Substitution: The keto groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the oxygen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), oxygen with metal catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Amines, alcohols, under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Diols.

    Substitution: Amino derivatives, alkoxy derivatives.

Scientific Research Applications

3,5-Dioxooctacosanoic acid has found applications in various scientific research fields:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential role in lipid metabolism and as a biomarker for certain metabolic disorders.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 3,5-Dioxooctacosanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by modulating lipid metabolism pathways, influencing the activity of enzymes involved in fatty acid oxidation and synthesis. Its keto groups can also participate in redox reactions, affecting cellular oxidative stress levels.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Comparison

The table below compares 3,5-Dioxooctacosanoic acid with structurally related compounds based on substituents, functional groups, and applications:

Compound Name Molecular Formula Functional Groups Key Properties Applications/Findings References
3,5-Dioxooctacosanoic acid C₂₈H₅₂O₄ Ketones (3,5), carboxylic acid High hydrophobicity, potential surfactant properties Hypothesized in lipid membranes, synthetic intermediates Inferred
3,5-Dinitrobenzoic acid C₇H₄N₂O₆ Nitro (3,5), carboxylic acid High acidity (pKa ~1.5), toxic, mutagenic Analytical reagent, explosives precursor
3,5-Difluoroisonicotinic acid C₆H₃F₂NO₂ Fluorine (3,5), carboxylic acid Planar crystal structure, strong hydrogen bonding Metal-organic framework synthesis
3,5-Dimethylbenzoic acid C₉H₁₀O₂ Methyl (3,5), carboxylic acid Moderate acidity (pKa ~4.3), stable Pharmaceuticals, polymer additives
5-(3,5-Dichlorophenyl)-5-oxopentanoic acid C₁₁H₁₀Cl₂O₃ Chlorine (3,5), ketone, carboxylic acid Bioactive, environmental persistence Herbicide intermediates

Structural and Reactivity Insights

Ketone vs. Nitro Groups
  • 3,5-Dioxooctacosanoic acid’s ketones are less electron-withdrawing than nitro groups in 3,5-dinitrobenzoic acid, resulting in lower acidity but greater susceptibility to nucleophilic attack (e.g., enolate formation) .
  • Nitro derivatives exhibit higher toxicity (e.g., respiratory hazards, aquatic toxicity) compared to keto analogs, as seen in 3,5-dinitrobenzoic acid ’s classification as a hazardous substance .
Fluorine and Chlorine Substituents
  • 3,5-Difluoroisonicotinic acid demonstrates strong intermolecular hydrogen bonding (O–H···F interactions), influencing crystal packing and thermal stability .
  • Chlorinated analogs like 5-(3,5-dichlorophenyl)-5-oxopentanoic acid show enhanced environmental persistence due to C–Cl bond stability, raising regulatory concerns .
Chain Length and Hydrophobicity
  • The 28-carbon chain of 3,5-Dioxooctacosanoic acid confers significant hydrophobicity, contrasting with shorter aromatic analogs (e.g., 3,5-dimethylbenzoic acid). This property may facilitate micelle formation or membrane integration .

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